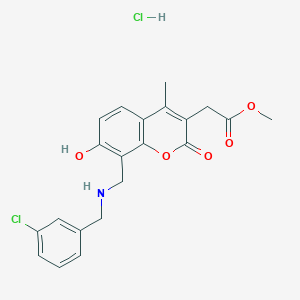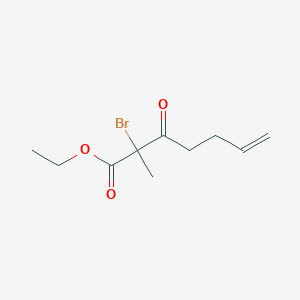
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde is an organic compound that belongs to the class of pyrene derivatives. It is characterized by the presence of two tert-butyl groups at positions 2 and 7, and two aldehyde groups at positions 4 and 9 on the pyrene ring.
Vorbereitungsmethoden
The synthesis of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde typically involves the formylation of 2,7-DI-Tert-butylpyrene. One common method is the reaction of 2,7-DI-Tert-butylpyrene with dichloromethyl methyl ether in the presence of aluminum chloride (AlCl3), which yields a mixture of this compound and 4,10-dicarbaldehyde . The reaction conditions are carefully controlled to optimize the yield and selectivity of the desired product.
. This method is favored for its high yield, selectivity, and environmentally friendly nature.
Analyse Chemischer Reaktionen
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Common reagents used in these reactions include aluminum chloride for formylation, hypervalent iodine oxyacids for oxidation, and phosphonium ylides for the Wittig reaction. The major products formed from these reactions include 2,7-DI-Tert-butylpyrene-4,5,9,10-tetraone and bis(arylethynyl)pyrenes .
Wissenschaftliche Forschungsanwendungen
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and optoelectronic materials.
Materials Science: Its unique structural features make it a valuable component in the design of novel materials with specific electronic properties.
Chemical Research: It serves as a precursor for the synthesis of various pyrene derivatives, which are studied for their photophysical and electrochemical properties.
Wirkmechanismus
The mechanism of action of 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde primarily involves its ability to undergo oxidation and substitution reactions. The aldehyde groups are reactive sites that can participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde can be compared with other pyrene derivatives, such as:
2,7-DI-Tert-butylpyrene-4,5,9,10-tetraone: This compound is formed by the oxidation of this compound and has additional carbonyl groups.
2,7-DI-Tert-butylpyrene-4,9-biscarbaldehyde: A similar compound with aldehyde groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tert-butyl and aldehyde groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
918531-49-4 |
|---|---|
Molekularformel |
C26H26O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2,7-ditert-butylpyrene-4,9-dicarbaldehyde |
InChI |
InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3 |
InChI-Schlüssel |
UMFZMOVBICOEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C4=C3C(=CC(=C4)C(C)(C)C)C=C2C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4,5-Dichloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B12628638.png)
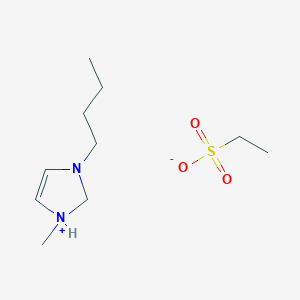
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohept-2-en-1-one](/img/structure/B12628646.png)
![4,7-dioxo-2-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12628657.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12628673.png)
![N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12628677.png)

![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylhept-6-en-2-one](/img/structure/B12628679.png)
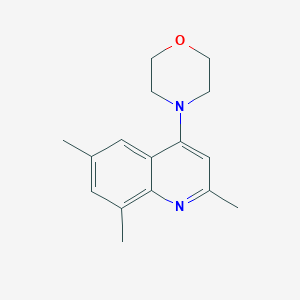
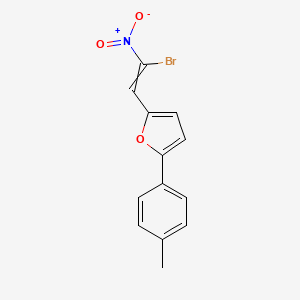
![1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12628693.png)
![5-Chloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B12628696.png)
